5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

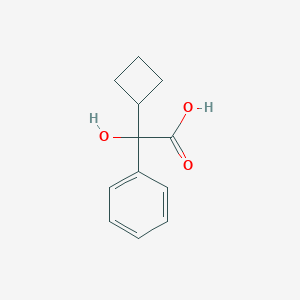

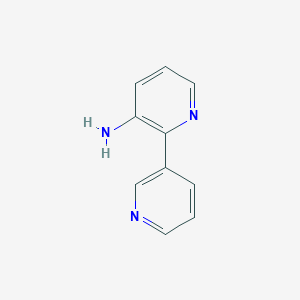

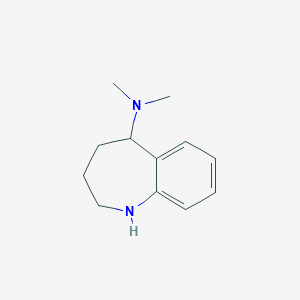

“5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is also known by the synonym "1H-1-Benzazepin-5-amine, 2,3,4,5-tetrahydro-N,N-dimethyl-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The exact 3D structure could not be found in the available resources.

Aplicaciones Científicas De Investigación

Atropisomerism and Chirality : A study by Tabata et al. (2018) explored the mesylation reaction of the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus, revealing two diastereomers with different conformations. This finding highlights the significance of central chirality in chemical reactions involving benzodiazepine derivatives (Tabata et al., 2018).

Dopamine Receptor Antagonism : Research by Shah et al. (1995) demonstrated that (N-alkylamino)benzazepine analogs, including 5-dimethylamino derivatives, serve as novel dopamine D1 receptor antagonists. This finding is pivotal in understanding the role of these receptor subtypes in pharmacology and toxicology (Shah et al., 1995).

Library Generation through Chemical Reactions : Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine, as a starting material for generating a diverse library of compounds. This study demonstrates the potential of these compounds in creating structurally varied chemical libraries (Roman, 2013).

Stereochemistry in Psychotherapeutic Agents : The study of stereochemistry in benzodiazepines, including 5-dimethylamino derivatives, was undertaken by Aversa et al. (1980). This research is crucial for understanding the conformational preferences of these compounds, which can impact their psychotherapeutic effects (Aversa et al., 1980).

Synthesis and Pharmacological Evaluation : Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives and evaluated their anxiolytic and analgesic properties. This research demonstrates the therapeutic potential of benzodiazepine derivatives in treating anxiety and pain (Maltsev et al., 2021).

Enantioselective Synthesis for Therapeutic Applications : The enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260, which contains a 5-dimethylamino benzazepine structure, was detailed by Matsubara et al. (2000). This work is important for developing therapeutics targeting specific receptors (Matsubara et al., 2000).

Potential in Treating Epilepsy : Rajkumar et al. (2022) conducted research on the synthesis of 1,5-benzodiazepines from chalcone intermediates and evaluated their anticonvulsant activity. This suggests the role of benzodiazepine derivatives in epilepsy treatment (Rajkumar et al., 2022).

Mecanismo De Acción

Target of Action

The primary targets of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine are the muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

The compound interacts with its targets by acting as an antagonist at the muscarinic (M3) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects triggered by these receptors .

Biochemical Pathways

Given its antagonistic action on muscarinic (m3) receptors, it can be inferred that it impacts thecholinergic signaling pathways . By blocking the M3 receptors, it disrupts the normal functioning of these pathways, leading to various downstream effects .

Pharmacokinetics

Itsmolecular weight is 190.28 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on muscarinic (M3) receptors . By blocking these receptors, it can potentially alter various physiological processes controlled by the cholinergic signaling pathways .

Propiedades

IUPAC Name |

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGKPZGOKPOJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444998 |

Source

|

| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155061-62-4 |

Source

|

| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.